molecular formula C17H20INO B5160798 N-(4-iodophenyl)-1-adamantanecarboxamide

N-(4-iodophenyl)-1-adamantanecarboxamide

Cat. No.: B5160798
M. Wt: 381.25 g/mol
InChI Key: JDMFWZODBOFGBN-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)-1-adamantanecarboxamide is a halogenated adamantane derivative characterized by an adamantane core linked to a 4-iodophenyl group via a carboxamide bridge. This compound has garnered attention in materials science and medicinal chemistry due to the unique properties imparted by the adamantane moiety—a rigid, lipophilic cage structure—and the electron-rich 4-iodophenyl group.

In synthetic chemistry, it serves as a precursor for advanced materials, such as hole-transporting materials (HTMs) in optoelectronic devices, where its high solubility in chlorinated solvents (e.g., dichloromethane) enables uniform thin-film formation . Medicinally, derivatives of adamantane-carboxamide are explored as enzyme inhibitors, leveraging the adamantane scaffold’s metabolic stability and ability to penetrate lipid membranes .

Properties

IUPAC Name

N-(4-iodophenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20INO/c18-14-1-3-15(4-2-14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMFWZODBOFGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-1-adamantanecarboxamide typically involves the coupling of 4-iodoaniline with 1-adamantanecarboxylic acid. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-iodophenyl)-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Amidation Reactions: The carboxamide group can participate in further amidation reactions to form more complex amide derivatives.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like toluene or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

    Oxidation Products: N-oxides or other oxidized derivatives.

    Reduction Products: Amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry: N-(4-iodophenyl)-1-adamantanecarboxamide is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.

Biology and Medicine: The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its unique structure allows for the exploration of new pharmacophores and the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its rigid adamantane core and functional groups.

Mechanism of Action

The mechanism by which N-(4-iodophenyl)-1-adamantanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane core provides a rigid framework that can enhance binding affinity and specificity, while the 4-iodophenyl group can participate in various interactions, including halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Phenyladamantane-Carboxamides

The 4-iodophenyl group in N-(4-iodophenyl)-1-adamantanecarboxamide can be substituted with other halogens (F, Cl, Br) without significantly altering inhibitory potency against enzymes like monoacylglycerol lipase (MGL). For example:

  • N-(4-Fluorophenyl)-1-adamantanecarboxamide (IC₅₀ = 5.18 μM)
  • N-(4-Chlorophenyl)-1-adamantanecarboxamide (IC₅₀ = 7.24 μM)
  • N-(4-Bromophenyl)-1-adamantanecarboxamide (IC₅₀ = 4.37 μM)
  • This compound (IC₅₀ = 4.34 μM)

Despite differences in halogen size and electronegativity, all compounds showed comparable MGL inhibition, suggesting that steric bulk and electronic effects are secondary to the adamantane scaffold’s overall binding affinity .

Substituent Position and Chain Modifications

  • N-(6-Bromohexyl)-1-adamantanecarboxamide : Incorporation of a bromohexyl chain (vs. iodophenyl) improves synthetic yield (92%) and may enhance membrane permeability in drug delivery applications .

Core Structure Variations

  • N-(4-Iodophenyl)cyclopropanecarboxamide : Replacing adamantane with a cyclopropane ring reduces molecular rigidity and bulk, which could diminish metabolic stability but improve synthetic accessibility .
  • N-(4-Amino-2-methoxyphenyl)-1-adamantanecarboxamide: Addition of amino and methoxy groups introduces hydrogen-bonding sites, likely enhancing target specificity in enzyme inhibition .

Data Tables and Research Findings

Table 1: Comparative Analysis of Adamantane-Carboxamide Derivatives

Compound Name Substituent IC₅₀ (μM) Synthesis Yield (%) Solubility Key Application
This compound 4-Iodophenyl 4.34 80* Soluble in CH₂Cl₂ HTMs, Enzyme Inhibition
N-(4-Fluorophenyl)-1-adamantanecarboxamide 4-Fluorophenyl 5.18 N/A Moderate Enzyme Inhibition
N-(6-Bromohexyl)-1-adamantanecarboxamide 6-Bromohexyl N/A 92 Low Drug Delivery
N-(4-Iodophenyl)cyclopropanecarboxamide Cyclopropane core N/A 45† Moderate Structural Studies

*Yield reported for intermediate synthesis ; †Yield for a structurally related compound .

Key Research Findings

  • Synthetic Feasibility : Steric hindrance from the adamantane core and iodophenyl group can reduce yields (e.g., 30% for tris(4-iodophenyl)amine derivatives ).
  • Biological Activity : The adamantane scaffold’s rigidity enhances binding to hydrophobic enzyme pockets, while halogen substituents fine-tune electronic properties without drastic activity changes .
  • Material Science Utility: High solubility in chlorinated solvents enables applications in optoelectronics, though ethoxy or amino derivatives may offer better environmental compatibility .

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